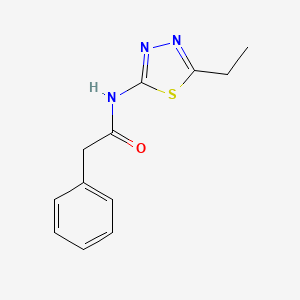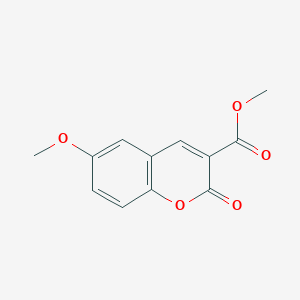![molecular formula C23H23NO4S B11116108 Ethyl 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11116108.png)
Ethyl 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C23H23NO4S This compound is known for its unique structural features, which include a thiophene ring, a phenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Attachment of the Ethyl Ester Group: This step involves esterification reactions using ethanol and a suitable acid catalyst.
Incorporation of the 2-(2-METHYLPHENOXY)ACETAMIDO Group: This step involves nucleophilic substitution reactions where the amide group is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for esterification and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
2-Ethyl-5-methylpyrazine: Known for its aromatic properties and used in flavoring.
5-Ethyl-2-methylpyridine: Studied for its role in Maillard reaction chemistry.
2-Ethyl-5-methylphenol: Used in various chemical applications due to its phenolic structure.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE.
Properties
Molecular Formula |
C23H23NO4S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO4S/c1-4-27-23(26)21-20(17-11-6-5-7-12-17)16(3)29-22(21)24-19(25)14-28-18-13-9-8-10-15(18)2/h5-13H,4,14H2,1-3H3,(H,24,25) |
InChI Key |
ZRCZWHLYDNTEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(cyclohexylmethyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11116025.png)
![N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11116036.png)
![methyl {(3Z)-2-oxo-3-[2-({[(3,4,5-trimethoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11116038.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11116045.png)

![N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11116082.png)
acetyl}hydrazinylidene)-N-phenylbutanamide](/img/structure/B11116086.png)

![4-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116100.png)
![2-[(3,5-dibromo-4-methylphenyl)amino]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B11116112.png)
![4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11116115.png)
![N-{1-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B11116117.png)
![5-[1-(2-methoxybenzoyl)-4-piperidyl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11116118.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide (non-preferred name)](/img/structure/B11116125.png)
